(R)-(-)-Bromo Dragonfly-d6 Hydrochloride

Catalog No.
S12905413
CAS No.
M.F
C13H13BrClNO2
M. Wt
336.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-Bromo Dragonfly-d6 Hydrochloride

Product Name

(R)-(-)-Bromo Dragonfly-d6 Hydrochloride

IUPAC Name

(2R)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride

Molecular Formula

C13H13BrClNO2

Molecular Weight

336.64 g/mol

InChI

InChI=1S/C13H12BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h2-5,7H,6,15H2,1H3;1H/t7-;/m1./s1/i1D3,6D2,7D;

InChI Key

YDIDKNSMQNPNFC-KUXWIFSDSA-N

Canonical SMILES

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl

Isomeric SMILES

[2H][C@@](C([2H])([2H])[2H])(C([2H])([2H])C1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl

(R)-(-)-Bromo Dragonfly-d6 Hydrochloride is a labeled analogue of Bromo Dragonfly, a compound known for its potent hallucinogenic properties. It belongs to the phenethylamine family and acts primarily as a full agonist for the 5-HT2A receptor, which is implicated in various psychotropic effects. This compound is distinguished by its deuterated form, which enhances its stability and allows for more precise tracking in biological studies .

  • Starting Material: The synthesis begins with hydroquinone, which undergoes dialkylation with 1-bromo-2-chloroethane.
  • Formation of Tetrahydrobenzodifuran: Following bromination, the compound is treated with n-butyllithium to yield the tetrahydrobenzodifuran ring system.
  • Formylation: The ring system is then formylated to create a nitropropene derivative through condensation with nitroethane under ammonium acetate catalysis.
  • Reduction: This derivative is reduced using lithium aluminium hydride to produce an amine intermediate.
  • Protection and Bromination: The amine is protected with trifluoroacetic anhydride, followed by para-bromination and oxidation.
  • Deprotection: Finally, the trifluoroacetyl protecting group is removed to yield (R)-(-)-Bromo Dragonfly-d6 Hydrochloride as a stable product .

(R)-(-)-Bromo Dragonfly-d6 Hydrochloride exhibits significant biological activity primarily through its interaction with serotonin receptors:

  • 5-HT2A Receptor Agonism: It has a very high affinity for the 5-HT2A receptor (K_i = 0.04 nM), indicating strong potential for inducing hallucinogenic effects.
  • 5-HT2C and 5-HT2B Receptor Interaction: It also interacts with the 5-HT2C receptor (K_i = 0.02 nM) and has moderate affinity for the 5-HT2B receptor (K_i = 0.19 nM).
  • MAO-A Inhibition: Additionally, it acts as a monoamine oxidase A inhibitor, which can further enhance its psychoactive properties and increase toxicity risks .

The synthesis of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride can be achieved through various methods, including:

  • Enantiospecific Synthesis: This method allows for the production of individual enantiomers, focusing on the more active (R) form.
  • Friedel-Crafts Acylation: A derivative of D-alanine can be reacted with 2,3,6,7-tetrahydrobenzodifuran to create an intermediate that is further processed to yield the final product.

The choice of method can affect the yield and purity of the compound, making careful consideration essential in laboratory settings .

(R)-(-)-Bromo Dragonfly-d6 Hydrochloride serves several applications:

  • Research Tool: Its labeled form allows for tracking in pharmacological studies, particularly in understanding receptor interactions and signaling pathways.
  • Psychoactive Substance: Due to its hallucinogenic properties, it has been studied for its potential effects on consciousness and perception.

Interaction studies involving (R)-(-)-Bromo Dragonfly-d6 Hydrochloride focus on its binding affinities and effects on various serotonin receptors:

  • Receptor Binding Studies: These studies help elucidate how the compound interacts with specific receptors and can lead to insights into its psychoactive effects.
  • Toxicity Assessments: Given its high toxicity profile, understanding interactions with other substances is crucial for safety evaluations .

Similar Compounds

Several compounds share structural or functional similarities with (R)-(-)-Bromo Dragonfly-d6 Hydrochloride:

Compound NameKey Characteristics
Bromo DragonflyParent compound; potent hallucinogen
2C-B-FLYLess potent analog; lower binding affinity
DOBSimilar structure; known for psychedelic effects
5-MeO-DMTTryptamine derivative; strong psychoactive properties

These compounds highlight the unique aspects of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride while also demonstrating varying potencies and mechanisms of action .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

335.01948 g/mol

Monoisotopic Mass

335.01948 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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